3-(4-chlorobenzenesulfonyl)-1-[4-(trifluoromethyl)benzenesulfonyl]pyrrolidine
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Overview
Description
3-(4-chlorobenzenesulfonyl)-1-[4-(trifluoromethyl)benzenesulfonyl]pyrrolidine is a complex organic compound characterized by the presence of both chlorobenzenesulfonyl and trifluoromethylbenzenesulfonyl groups attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzenesulfonyl)-1-[4-(trifluoromethyl)benzenesulfonyl]pyrrolidine typically involves multiple steps, starting with the preparation of the individual sulfonyl chloride intermediates. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the successful formation of the desired product.
Preparation of 4-chlorobenzenesulfonyl chloride: This intermediate can be synthesized by reacting 4-chlorobenzenesulfonic acid with thionyl chloride under reflux conditions.
Preparation of 4-(trifluoromethyl)benzenesulfonyl chloride: This intermediate is typically prepared by reacting 4-(trifluoromethyl)benzenesulfonic acid with thionyl chloride.
Formation of the pyrrolidine derivative: The final step involves the reaction of the pyrrolidine ring with the prepared sulfonyl chlorides under basic conditions, often using a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzenesulfonyl)-1-[4-(trifluoromethyl)benzenesulfonyl]pyrrolidine can undergo various chemical reactions, including:
Substitution reactions: The sulfonyl groups can participate in nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling reactions: The aromatic rings can undergo coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols, with reactions typically carried out in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while oxidation can lead to the formation of sulfonic acids.
Scientific Research Applications
3-(4-chlorobenzenesulfonyl)-1-[4-(trifluoromethyl)benzenesulfonyl]pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-1-[4-(trifluoromethyl)benzenesulfonyl]pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites, potentially inhibiting enzyme activity or altering receptor function. The trifluoromethyl group can enhance the compound’s stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 4-chlorobenzenesulfonyl chloride
- 4-(trifluoromethyl)benzenesulfonyl chloride
- Trifluoromethyl phenyl sulfone
Uniqueness
3-(4-chlorobenzenesulfonyl)-1-[4-(trifluoromethyl)benzenesulfonyl]pyrrolidine is unique due to the combination of both chlorobenzenesulfonyl and trifluoromethylbenzenesulfonyl groups on a single pyrrolidine ring. This dual functionality provides distinct chemical properties and potential for diverse applications compared to its individual components.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-[4-(trifluoromethyl)phenyl]sulfonylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3NO4S2/c18-13-3-7-14(8-4-13)27(23,24)16-9-10-22(11-16)28(25,26)15-5-1-12(2-6-15)17(19,20)21/h1-8,16H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZHJQGHBXNRBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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